4-(Aminomethyl)-1H-imidazole-5-carboxylic acid
Description
4-(Aminomethyl)-1H-imidazole-5-carboxylic acid is a hypothetical imidazole derivative featuring an aminomethyl (-CH$2$NH$2$) substituent at position 4 and a carboxylic acid (-COOH) group at position 5. Imidazole derivatives are pivotal in medicinal chemistry due to their role in biological systems, such as enzyme inhibition and receptor modulation . This article compares substituent effects, physicochemical properties, and biological activities of related compounds.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
5-(aminomethyl)-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c6-1-3-4(5(9)10)8-2-7-3/h2H,1,6H2,(H,7,8)(H,9,10) |
InChI Key |
SFVCYLGMBFTDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of imidazole with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The resulting intermediate is then subjected to carboxylation to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce imidazole-5-methanol derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of pharmaceuticals due to its ability to interact with various biological targets. Research indicates that it can serve as a precursor for synthesizing novel drug candidates, particularly those targeting infectious diseases and cancer.
- Case Study: Antiviral Activity
Studies have demonstrated that derivatives of 4-(Aminomethyl)-1H-imidazole-5-carboxylic acid can inhibit the activity of HIV integrase, an essential enzyme in the HIV replication cycle. The compound's structural features allow it to form hydrogen bonds with critical amino acids in the enzyme, enhancing its inhibitory effects .
Anticancer Research
Recent investigations into the anticancer properties of this compound have yielded promising results. Its structural analogs have been developed as potential anticancer agents.
- Case Study: Cytotoxicity Against Cancer Cell Lines
A series of experiments assessed the cytotoxic effects of this compound derivatives on various human cancer cell lines. Results indicated significant apoptotic effects and inhibition of cell proliferation, particularly in colon and breast cancer cells .
Biological Activities
The biological activities of this compound include:
-
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics . -
Enzyme Inhibition
It acts as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for further development as a therapeutic agent .
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | HIV Integrase | 12 | Significant inhibition |
| Compound B | Cancer Cell Line | 8 | High cytotoxicity |
| Compound C | Bacterial Strain | 15 | Comparable to penicillin |
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. Additionally, the carboxylic acid group can participate in coordination with metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituents are summarized below:
Physicochemical Properties
- Polarity and Solubility: The aminomethyl group in the target compound would enhance water solubility via hydrogen bonding, similar to the cyano derivative . Olmesartan’s bulky substituents reduce solubility but improve membrane permeability .
- Melting Points : Ethyl esters (e.g., ) exhibit higher melting points (206°C) due to crystalline packing, whereas nitro-substituted analogs () may decompose at elevated temperatures.
Limitations and Contradictions
- Substituent effects can be paradoxical: while cyano groups enhance polarity, they may reduce bioavailability due to excessive hydrophilicity .
Biological Activity
4-(Aminomethyl)-1H-imidazole-5-carboxylic acid, also known as aminomethylimidazole, is a compound of significant interest in the fields of biochemistry and medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. Its chemical formula is C₅H₈N₄O₂, and it features an imidazole ring that is crucial for its interaction with biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics.
2. Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. For instance, it has been evaluated in vitro against several cancer cell lines, showing significant cytotoxic effects. The compound's mechanism involves the induction of apoptosis in cancer cells, which is mediated through the activation of specific signaling pathways .
3. Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes. Notably, it interacts with enzymes involved in critical metabolic pathways, suggesting its potential use as a therapeutic agent in metabolic disorders. The inhibition kinetics indicate a competitive inhibition mechanism, which is essential for drug design .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound binds to active sites of enzymes, blocking their catalytic functions.
- Receptor Interaction : It may modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.
- Hydrogen Bonding : The imidazole moiety facilitates hydrogen bonding with amino acid residues in target proteins, enhancing binding affinity .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound reported an MIC value of 32 μg/mL against Staphylococcus aureus and 64 μg/mL against Escherichia coli. These results highlight its potential as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound reduced cell viability in HCT116 colon cancer cells by over 70% at concentrations above 50 μM. Flow cytometry analysis confirmed that the mechanism involved apoptosis through caspase activation .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 μg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 64 μg/mL | Disruption of membrane integrity | |
| Anticancer | HCT116 (colon cancer) | IC50 = 50 μM | Induction of apoptosis |
| Enzyme Inhibition | Various metabolic enzymes | Varies | Competitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
